Cas no 893725-69-4 (6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)

6-Methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine-dione core structure. Its molecular framework, incorporating both oxazine and diketone functionalities, lends itself to applications in organic synthesis and pharmaceutical intermediates. The presence of the methyl and propyl substituents enhances its reactivity and solubility in organic solvents, making it a versatile building block for further chemical modifications. This compound is particularly valued for its stability under standard conditions and its potential as a precursor in the development of biologically active molecules. Its well-defined structure ensures consistent performance in synthetic pathways, supporting research and industrial applications.
6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione structure
893725-69-4 structure
Product Name:6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
CAS No:893725-69-4
MF:C12H12NO3
MW:218.228583335876
CID:6400070
PubChem ID:73403258
Update Time:2025-07-01

6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
    • 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-methyl-1-propyl-
    • 893725-69-4
    • Inchi: 1S/C12H12NO3/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)16-12(13)15/h4-5,7H,2-3,6H2,1H3/q+1
    • InChI Key: YVBOVXZUPSPATF-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC(=C)C=CC2=[N+](C1=O)CCC)=O

Computed Properties

  • Exact Mass: 218.08171824g/mol
  • Monoisotopic Mass: 218.08171824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.4Ų

6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione Pricemore >>

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Additional information on 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Introduction to 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS No. 893725-69-4)

6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, also known by its CAS number 893725-69-4, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are heterocyclic compounds with a six-membered ring containing one nitrogen and one oxygen atom. The unique structure of 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione makes it a promising candidate for various therapeutic applications.

The chemical structure of 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is characterized by a 2,4-dione moiety and a substituted benzoxazine ring. The presence of the methyl and propyl groups imparts specific physical and chemical properties to the molecule, making it suitable for detailed study in both academic and industrial settings. Recent research has focused on understanding the pharmacological properties of this compound, particularly its potential as an anti-inflammatory agent and its role in modulating cellular signaling pathways.

In the context of anti-inflammatory research, studies have shown that 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione exhibits significant inhibitory effects on pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that the compound could be a valuable lead for developing new anti-inflammatory drugs. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-kB) signaling, a key pathway in inflammation.

Beyond its anti-inflammatory properties, 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has also been investigated for its potential neuroprotective effects. Preclinical studies have demonstrated that the compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These neuroprotective effects are thought to be mediated by the compound's ability to enhance antioxidant defenses and inhibit apoptosis.

The pharmacokinetic profile of 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been another area of interest. Research has shown that the compound has favorable oral bioavailability and a relatively long half-life, making it suitable for chronic administration. Additionally, studies have explored the metabolism of the compound in various species, providing insights into its metabolic stability and potential drug-drug interactions.

In terms of safety and toxicity, preliminary data indicate that 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is well-tolerated at therapeutic doses. However, further preclinical and clinical studies are necessary to fully assess its safety profile and determine optimal dosing regimens. Ongoing clinical trials are evaluating the efficacy and safety of the compound in various disease models.

The synthetic route for producing 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been optimized to ensure high yield and purity. Common methods involve multistep reactions starting from readily available starting materials such as phenols and aldehydes. The synthetic process is scalable and can be adapted for large-scale production in pharmaceutical manufacturing settings.

In conclusion, 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS No. 893725-69-4) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the fields of anti-inflammatory therapy and neuroprotection. Continued research will likely uncover additional applications and refine our understanding of this intriguing molecule.

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